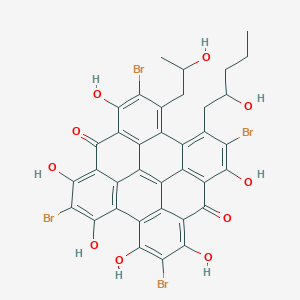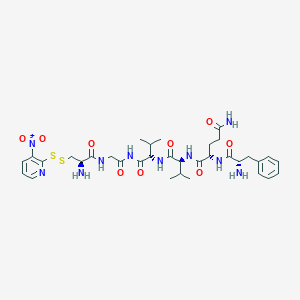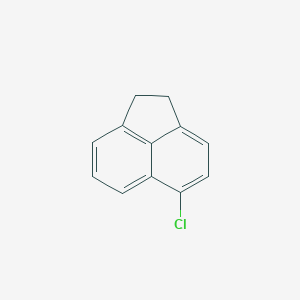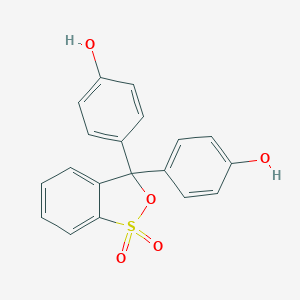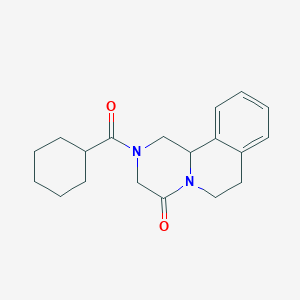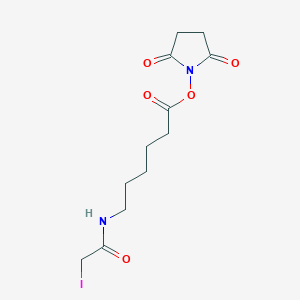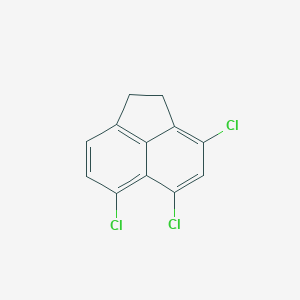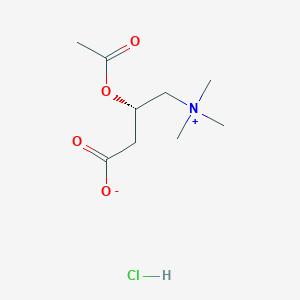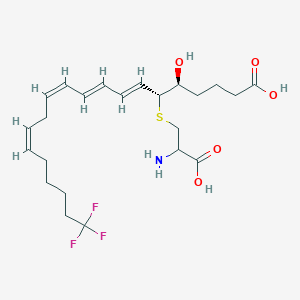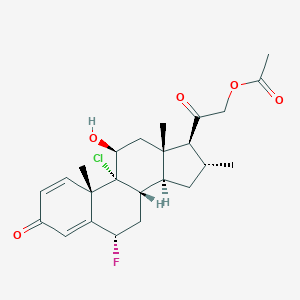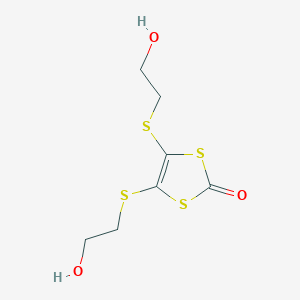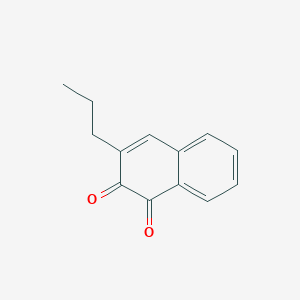
3-Propylnaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylnaphthalene-1,2-dione, also known as 3-PND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthalene derivatives and has a molecular weight of 206.27 g/mol.
科学研究应用
3-Propylnaphthalene-1,2-dione has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-Propylnaphthalene-1,2-dione has been reported to have anti-inflammatory and anti-tumor activities. It has also been reported to inhibit the growth of cancer cells in vitro. In material science, 3-Propylnaphthalene-1,2-dione has been used as a building block for the synthesis of various organic materials. In organic chemistry, 3-Propylnaphthalene-1,2-dione has been used as a starting material for the synthesis of various compounds.
作用机制
The mechanism of action of 3-Propylnaphthalene-1,2-dione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-Propylnaphthalene-1,2-dione may reduce inflammation and pain.
生化和生理效应
The biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione have been studied in vitro and in vivo. In vitro studies have shown that 3-Propylnaphthalene-1,2-dione inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 3-Propylnaphthalene-1,2-dione reduces tumor growth and inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione.
实验室实验的优点和局限性
One advantage of using 3-Propylnaphthalene-1,2-dione in lab experiments is its availability. 3-Propylnaphthalene-1,2-dione can be easily synthesized in the lab using the methods described above. Another advantage is its potential applications in various fields. However, one limitation is the lack of information on its toxicity and side effects. More studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione.
未来方向
There are several future directions for the research on 3-Propylnaphthalene-1,2-dione. One direction is to study its potential applications in drug discovery. 3-Propylnaphthalene-1,2-dione has shown anti-inflammatory and anti-tumor activities, and it may be used as a starting point for the development of new drugs. Another direction is to study its mechanism of action in more detail. Understanding the mechanism of action of 3-Propylnaphthalene-1,2-dione may lead to the development of more potent and selective inhibitors of COX-2. Finally, more studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione. This will be important for its potential use in humans.
Conclusion:
In conclusion, 3-Propylnaphthalene-1,2-dione is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, and its mechanism of action is not fully understood. However, it has been reported to have anti-inflammatory and anti-tumor activities. More studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione and its safety profile.
合成方法
The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, including the reaction of 3-propylbenzoyl chloride with 1,2-naphthoquinone in the presence of a base. Another method involves the reaction of 3-propylbenzoyl chloride with 1,2-naphthalenediol in the presence of a base. These methods have been reported in the literature, and the yields have been found to be satisfactory.
属性
CAS 编号 |
129113-06-0 |
|---|---|
产品名称 |
3-Propylnaphthalene-1,2-dione |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
3-propylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)13(15)12(10)14/h3-4,6-8H,2,5H2,1H3 |
InChI 键 |
NYPGWCCTBYRYOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
规范 SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
同义词 |
1,2-Naphthalenedione, 3-propyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
